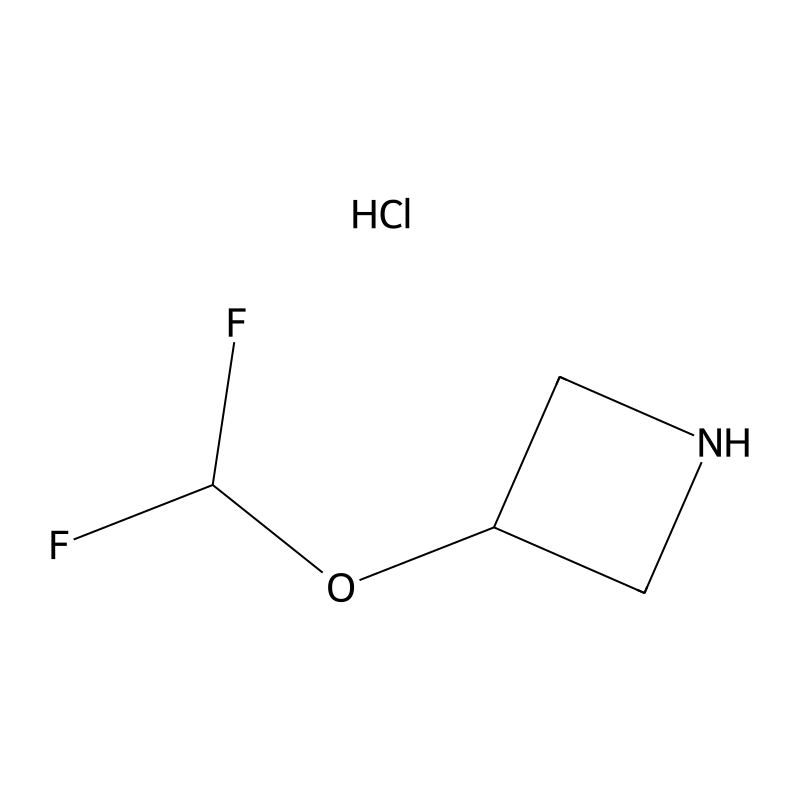

3-(Difluoromethoxy)azetidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Difluoromethoxy)azetidine hydrochloride is a chemical compound characterized by its unique structure, which includes a four-membered nitrogen-containing heterocycle known as azetidine. Its molecular formula is CHClFNO, with a molecular weight of 159.56 g/mol. The presence of the difluoromethoxy group enhances its reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology .

As with any new chemical compound, potential safety hazards associated with 3-(difluoromethoxy)azetidine hydrochloride are unknown and require further investigation. Specific concerns might include:

- Toxicity: The potential for adverse effects on human health needs to be evaluated through appropriate toxicological studies.

- Flammability: The presence of organic groups suggests some degree of flammability, but the exact flammability profile is unknown.

- Reactivity: The compound might react with certain chemicals, and the specific reactivity profile needs to be determined.

- Nucleophilic Substitution Reactions: The difluoromethoxy group can be replaced by other nucleophiles, allowing for further functionalization.

- Oxidation and Reduction: The compound can be oxidized to form oxides or reduced to yield simpler derivatives.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield azetidine derivatives and difluoromethanol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Research indicates that azetidine derivatives, including 3-(difluoromethoxy)azetidine hydrochloride, exhibit significant biological activities. These compounds have been studied for their potential antibacterial and antiviral properties. Notably, they may interact with nicotinic acetylcholine receptors, which are crucial in neurotransmission and implicated in various neurological conditions. Some studies suggest that this compound may also possess anticancer properties, showing promise in inhibiting tumor growth in various cancer cell lines.

The synthesis of 3-(difluoromethoxy)azetidine hydrochloride typically involves several steps:

- Reaction with Difluoromethyl Ether: Azetidine reacts with difluoromethyl ether under controlled conditions.

- Formation of Hydrochloride Salt: After the reaction, hydrochloric acid is added to form the stable hydrochloride salt .

This synthetic route allows for moderate yields of the desired product while maintaining the integrity of the functional groups.

3-(Difluoromethoxy)azetidine hydrochloride has several applications across various fields:

- Medicinal Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceutical intermediates.

- Biological Research: The compound is studied for its interactions with biomolecules and potential therapeutic applications.

- Industrial Uses: It is utilized in developing new materials and chemical processes due to its unique properties.

Interaction studies have focused on understanding how 3-(difluoromethoxy)azetidine hydrochloride interacts with biological targets such as receptors and enzymes. Preliminary findings suggest effective binding to nicotinic acetylcholine receptors, indicating potential implications in treating neurological disorders. Further research is necessary to elucidate its binding affinity and mechanism of action.

Several compounds share structural similarities with 3-(difluoromethoxy)azetidine hydrochloride. Below is a comparison highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride | Contains a fluorophenyl group | Investigated for neuroreceptor imaging applications |

| 1-(Difluoromethyl)-2-pyrrolidinone | Pyrrolidine ring instead of azetidine | Known for its use in drug design |

| 3-(Trifluoromethyl)azetidine | Contains a trifluoromethyl group | Exhibits different biological activities |

| 3-(Difluoromethyl)azetidine hydrochloride | Similar structure but with a difluoromethyl group | Explored for its own unique pharmacological properties |

| 3,3-Difluoroazetidine hydrochloride | Two fluorine atoms on the azetidine ring | Differentiates in terms of reactivity and biological activity |

The uniqueness of 3-(difluoromethoxy)azetidine hydrochloride lies in its difluoromethoxy substituent, which may enhance its lipophilicity and biological activity compared to other azetidine derivatives.

The synthesis of azetidines dates to the late 19th century, with Gabriel and Weiner first isolating azetidine via the cyclization of γ-bromopropylamine in 1888. Early methods relied on harsh conditions, often yielding low-purity products. Modern advancements in fluorinated chemistry have expanded synthetic routes, with difluoromethoxy-substituted azetidines emerging as targets due to their enhanced metabolic stability and target-binding affinity.

While the exact discovery of 3-(difluoromethoxy)azetidine hydrochloride is not well-documented, its synthesis aligns with contemporary strategies for difluoromethylation. Key milestones include:

- Nucleophilic Substitution: Introduction of difluoromethoxy groups via halogen exchange or radical pathways.

- Cyclization Reactions: Formation of the azetidine ring followed by functionalization.

- Photochemical Methods: Visible-light-catalyzed reactions for mild difluoromethoxylation.

Chemical Significance in Organic Synthesis

Reactivity and Functionalization

The azetidine ring’s inherent strain confers reactivity toward nucleophiles and electrophiles, enabling diverse functionalization. The difluoromethoxy group enhances electrophilicity at the adjacent carbon, facilitating:

- Nucleophilic Attack: Substitution at the 3-position via SN2 mechanisms.

- Cross-Coupling: Palladium-catalyzed reactions for aryl or alkenyl group introduction.

- Ring-Opening: Acid- or base-mediated cleavage to access linear intermediates.

Table 1: Comparative Reactivity of Azetidine Derivatives

| Derivative | Reactivity Profile | Applications |

|---|---|---|

| Unsubstituted Azetidine | Moderate electrophilicity | Base for further derivatization |

| 3-(Difluoromethoxy)azetidine | Enhanced electrophilicity | Targeted bioactive molecule synthesis |

| 3-Trifluoromethoxyazetidine | High stability, lower reactivity | Metabolically stable intermediates |

Medicinal Chemistry Applications

Azetidines are pivotal in drug discovery due to their ability to mimic natural peptide motifs. The difluoromethoxy group further enhances:

- Solubility: Polar fluorinated groups improve aqueous solubility.

- Target Affinity: Electrostatic interactions with enzymes or receptors.

Notable applications include:

- Phosphodiesterase Inhibitors: Substituted azetidines in dihydrothienopyridine frameworks.

- LPA1 Receptor Antagonists: Azetidine-based compounds for fibrotic disease treatment.

- Anticancer Agents: Fluorinated azetidines in kinase inhibitor scaffolds.

Research Motivations: Fluorine’s Role in Heterocyclic Chemistry

Fluorine’s electronegativity and small atomic size make it ideal for modulating molecular properties. In 3-(difluoromethoxy)azetidine hydrochloride, fluorine:

- Enhances Metabolic Stability: Slows oxidative degradation.

- Improves Lipophilicity: Balances hydrophobicity for membrane permeability.

- Tunes Electronic Effects: Stabilizes adjacent carbocation intermediates in reactions.

Table 2: Fluorine’s Impact on Azetidine Derivatives

| Property | Difluoromethoxy Group | Trifluoromethoxy Group |

|---|---|---|

| Electrophilicity | High | Moderate |

| Metabolic Stability | High | Very High |

| Synthetic Accessibility | Moderate | High |

Recent advances in difluoromethylation—such as the use of TMSCF₂Br or visible-light photoredox—have addressed challenges in synthesizing difluoromethoxy azetidines. These methods overcome limitations of traditional trifluoromethylation reagents, offering milder conditions and broader functional group tolerance.

The synthesis of 3-(Difluoromethoxy)azetidine hydrochloride represents a significant challenge in modern heterocyclic chemistry, requiring sophisticated approaches that combine azetidine ring formation with selective difluoromethoxylation. This four-membered nitrogen-containing heterocycle, characterized by its molecular formula C₄H₈ClF₂NO and molecular weight of 159.56 g/mol [2], demands careful consideration of both synthetic methodology and manufacturing scalability.

Classical Synthetic Routes

Classical approaches to 3-(Difluoromethoxy)azetidine hydrochloride synthesis predominantly rely on established methodologies for azetidine ring formation followed by functionalization. The most fundamental approach involves the cyclization of appropriately substituted precursors through nucleophilic displacement mechanisms [3] [4].

The Wenker synthesis represents one of the most historically significant classical routes for azetidine preparation [5]. This two-step process begins with the treatment of 2-aminoethanol or vicinal amino alcohols with sulfuric or chlorosulfuric acid to form sulfate intermediates. Subsequent treatment with sodium hydroxide or sodium carbonate solution induces nucleophilic cyclization, yielding azetidines in approximately 90% overall yield [5]. For 3-(Difluoromethoxy)azetidine hydrochloride synthesis, this approach requires starting materials bearing difluoromethoxy functionality or subsequent introduction of this group.

Ring closure from 1,3-dihalide precursors constitutes another classical methodology [6]. This approach involves treating 1,3-dibromopropane derivatives with tosylamide under basic conditions, typically employing potassium carbonate in dimethylformamide at elevated temperatures (80°C) for extended periods (16 hours). While this method provides moderate yields (55-75%), it requires protection and deprotection sequences when incorporating the difluoromethoxy group [6].

The copper-mediated difluoromethylation of protected azetidine precursors represents a refined classical approach [7]. Starting with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, this method employs 2,2-difluoro-2-(fluorosulfonyl)acetic acid (DFMSA) in the presence of copper(I) iodide (10 mol%) in acetonitrile at 45°C for 30 minutes [7]. This approach avoids hazardous gaseous reagents and aligns with modern safety requirements.

Classical synthesis faces significant challenges in achieving regioselectivity and functional group compatibility. The strained nature of the azetidine ring system requires careful optimization of reaction conditions to prevent ring-opening side reactions. Additionally, the incorporation of the difluoromethoxy group often necessitates harsh fluorination conditions that may not be compatible with the azetidine scaffold [8].

Modern Catalytic Approaches

Contemporary catalytic methodologies have revolutionized the synthesis of 3-(Difluoromethoxy)azetidine hydrochloride, offering improved selectivity, milder reaction conditions, and enhanced functional group tolerance. These approaches encompass transition metal catalysis, photocatalysis, and organocatalysis.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for azetidine synthesis [9] [10]. The synthesis of 2-aryl azetidines through palladium-catalyzed migration/coupling of 3-iodoazetidines with aryl boronic acids demonstrates the versatility of these methods [9]. Using [1,1'-biphenyl]-2-yldicyclohexylphosphane as the ligand, this approach enables the formation of 2-aryl azetidines through either palladium-hydride/dihydroazete complexes or free dihydroazete intermediates followed by hydropalladation [9].

For N-arylation reactions, palladium-catalyzed cross-coupling of aryl or hetaryl bromides with parent azetidine provides direct access to N-arylazetidines [10]. These reactions proceed without ring cleavage under the applied conditions and demonstrate synthetic utility through double N-arylation sequences [10]. The method tolerates various functional groups and provides excellent yields when optimized catalyst systems are employed.

Copper-catalyzed photoinduced cyclization represents a breakthrough in azetidine synthesis [11] [12]. This methodology employs visible light irradiation with copper complexes to promote anti-Baldwin radical 4-exo-dig cyclization from nitrogen-substituted alkynes [11]. Upon reaction with heteroleptic copper complexes in the presence of amines under visible light, ynamides smoothly cyclize to corresponding azetidines with full regioselectivity control [11]. The reaction proceeds through photogenerated α-aminoalkyl radicals that are efficiently captured by alkynes, forming vinyl radicals that initiate tandem hydrogen atom transfer and cyclization [12].

Gold-catalyzed oxidative cyclization provides another powerful catalytic approach [13]. Using BrettPhosAuNTf₂ as the catalyst with N-oxide oxidants, N-t-butanesulfonylpropargylamines undergo cyclization to form azetidin-3-ones in excellent yields (up to 85%) [13]. This method avoids toxic diazo intermediates and operates under mild conditions at room temperature [13].

Lanthanum(III) trifluoromethanesulfonate catalysis offers unique advantages for azetidine synthesis through intramolecular regioselective aminolysis of cis-3,4-epoxy amines [14]. This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups, demonstrating remarkable functional group tolerance [14].

Electrocatalytic methods represent the newest frontier in catalytic azetidine synthesis [15]. Electrocatalytic intramolecular hydroamination of allylic sulfonamides to access azetidines has been developed using cobalt catalysis combined with electricity [15]. This approach enables regioselective generation of carbocationic intermediates that directly undergo intramolecular C-N bond formation [15].

Green Chemistry Strategies

The development of environmentally sustainable synthetic routes for 3-(Difluoromethoxy)azetidine hydrochloride has become increasingly important as pharmaceutical and chemical industries prioritize green chemistry principles. These strategies focus on reducing waste generation, minimizing energy consumption, and employing renewable resources.

Photocatalytic radical strategies represent a significant advancement in green azetidine synthesis [16]. Using organic photosensitizers under visible light irradiation, densely functionalized azetidines can be accessed from azabicyclo[1.1.0]butanes through radical strain-release processes [16]. This methodology operates at room temperature with minimal energy input and provides access to difunctionalized azetidines in a single step with high atom economy [16].

Microwave-assisted synthesis offers substantial energy savings compared to conventional heating methods [17]. These approaches enable rapid heating and precise temperature control, reducing reaction times from hours to minutes while maintaining or improving yields [17]. Microwave irradiation has been successfully applied to various heterocycle syntheses, including azetidine derivatives, with significantly reduced energy consumption [17].

Solvent-free reaction conditions eliminate the need for organic solvents, dramatically reducing waste generation and environmental impact [17]. These approaches often involve solid-supported reagents or neat reaction conditions that maintain high efficiency while minimizing environmental burden [17]. The application of solvent-free conditions to azetidine synthesis has shown promising results, particularly when combined with mechanochemical activation.

Aqueous media reactions represent another important green chemistry strategy [18]. The use of water as the reaction medium not only reduces environmental impact but often provides unique reactivity patterns due to hydrophobic effects and hydrogen bonding interactions [18]. Transition metal-catalyzed acceptorless dehydrogenative coupling reactions in aqueous media have been developed for heterocycle synthesis, producing only water and hydrogen as byproducts [18].

Biocatalytic approaches utilizing enzymes for azetidine synthesis offer exceptional selectivity and mild reaction conditions [17]. While still in early development, enzymatic methods for heterocycle formation demonstrate potential for large-scale applications with minimal environmental impact [17]. The development of fluorinase enzymes capable of introducing fluorinated groups represents a particularly promising area for future research [19].

Continuous flow chemistry provides enhanced process control and reduced waste generation compared to traditional batch processes [20]. Flow chemistry approaches for azetidine synthesis enable precise control of reaction parameters, improved heat and mass transfer, and simplified purification procedures [20]. The sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines has been demonstrated with excellent selectivity and yield [20].

Ionic liquid media offer recyclable solvent systems that can be recovered and reused multiple times [21]. These solvents often provide enhanced reaction rates and selectivities while reducing volatile organic compound emissions [21]. The application of ionic liquids to azetidine synthesis has shown promise, particularly for reactions requiring polar, aprotic conditions.

Industrial-Scale Production Challenges

The commercial production of 3-(Difluoromethoxy)azetidine hydrochloride faces numerous technical, economic, and regulatory challenges that must be addressed for successful manufacturing implementation. These challenges encompass raw material availability, process safety, catalyst recovery, product purification, and economic viability.

Raw material availability represents a significant constraint for industrial production [22] [23]. Azetidine itself is currently produced by only a handful of manufacturers worldwide, with limited commercial availability [22]. The specialized nature of fluorinated building blocks required for difluoromethoxy group installation further compounds supply chain challenges [23]. Most suppliers offer azetidine derivatives only in laboratory quantities (250 mg to 25 g), making them relatively expensive compounds unsuitable for large-scale production without dedicated manufacturing facilities [23].

Process safety concerns arise from the inherent reactivity of both azetidine intermediates and fluorination reagents [23]. Azetidine is classified as a flammable liquid with a flash point of -21°C in sealed flash point tests [23]. The compound requires storage under inert gas atmospheres and careful handling to prevent exposure to heat, flame, and sparks [23]. Additionally, many fluorination reagents used for difluoromethoxy group installation are hazardous, requiring specialized safety protocols and equipment [8].

Catalyst recovery and recycling present both economic and environmental challenges [8]. Many modern catalytic approaches rely on expensive transition metals such as palladium, gold, or rhodium [24] [11] [13]. Efficient catalyst recovery systems must be implemented to make these processes economically viable at industrial scale [8]. Heterogeneous catalyst systems offer advantages in this regard, enabling easier separation and recycling [25].

Product purification poses significant technical challenges due to the similar physical properties of reaction products and byproducts [8]. The boiling point of 3-(Difluoromethoxy)azetidine (approximately 61-62°C for parent azetidine) necessitates careful distillation or crystallization protocols [26]. The hydrochloride salt formation provides one avenue for purification, as it typically enhances crystallinity and thermal stability [8].

Scale-up issues include heat transfer limitations, mixing efficiency, and reaction control at larger scales [27]. The exothermic nature of many azetidine-forming reactions requires careful thermal management to prevent runaway reactions or decomposition [27]. Continuous processing technologies offer potential solutions to these challenges by providing better heat and mass transfer characteristics [27].

Quality control requirements for pharmaceutical applications demand stringent analytical protocols and real-time monitoring systems [23]. The moisture sensitivity of azetidine derivatives requires controlled atmosphere handling throughout production [23]. Advanced analytical techniques such as online NMR spectroscopy and mass spectrometry may be necessary for continuous quality assurance [8].

Regulatory compliance challenges stem from the toxicity concerns associated with azetidine derivatives and fluorinated compounds [23]. Environmental release monitoring, worker safety protocols, and waste treatment systems must meet increasingly stringent regulatory requirements [23]. The development of detailed safety data sheets and hazard assessments is essential for regulatory approval [23].

Economic viability concerns center on the high production costs associated with specialized equipment, expensive reagents, and low-volume manufacturing [22] [28]. Current market analysis suggests that azetidine derivatives command premium prices due to their specialized applications and limited production volumes [22]. Process optimization focusing on yield improvement, waste reduction, and energy efficiency will be crucial for achieving commercially viable production costs [28].

Manufacturing infrastructure requirements include specialized reactors capable of handling fluorinated compounds, advanced purification systems, and comprehensive safety systems [26]. The investment required for such facilities represents a significant barrier to entry for many manufacturers [26]. Collaborative approaches involving contract manufacturing organizations with existing fluorine chemistry capabilities may provide more economical pathways to commercial production [22].

Future developments in industrial production will likely focus on continuous manufacturing processes, improved catalyst systems, and integrated purification technologies [28]. The application of process analytical technology (PAT) and quality by design (QbD) principles will be essential for developing robust, scalable manufacturing processes [8]. Additionally, the development of alternative synthetic routes that avoid hazardous reagents and employ more readily available starting materials will be crucial for achieving sustainable industrial production [28].

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant